Proto-1

Vue d'ensemble

Description

PROTO-1 est un composé chimique connu pour ses propriétés protectrices sur les cellules ciliées.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de PROTO-1 implique plusieurs étapes, commençant par la préparation de la structure centrale, suivie de l'introduction de groupes fonctionnels spécifiques. La voie de synthèse exacte et les conditions de réaction sont propriétaires et non divulguées publiquement. On sait que le composé est synthétisé en utilisant des techniques de chimie organique standard, y compris les réactions de condensation, les substitutions nucléophiles et les processus de purification tels que la recristallisation et la chromatographie .

Méthodes de production industrielle

La production industrielle de this compound est effectuée dans des conditions contrôlées pour garantir une pureté et un rendement élevés. Le processus implique une synthèse à grande échelle utilisant des réacteurs automatisés, suivie d'étapes de purification pour éliminer toute impureté. Le produit final est ensuite soumis à des tests rigoureux de contrôle de la qualité pour garantir sa convenance à des fins de recherche .

Analyse Des Réactions Chimiques

Types de réactions

PROTO-1 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés réduits.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les nucléophiles comme les halogénures, les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut produire des formes hydrogénées plus simples du composé .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les réactions chimiques et les mécanismes.

Biologie : Étudié pour ses effets protecteurs sur les cellules ciliées sensorielles chez le poisson zèbre et d'autres organismes modèles.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans la prévention de la mort des cellules ciliées causée par les médicaments ototoxiques.

Industrie : Utilisé dans le développement d'agents protecteurs pour diverses applications industrielles.

Mécanisme d'action

This compound exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques impliquées dans la protection des cellules ciliées. On pense qu'il module l'activité de certaines enzymes et voies de signalisation qui sont essentielles à la survie cellulaire. Le mécanisme d'action exact est encore à l'étude, mais on sait qu'il implique l'inhibition des voies conduisant à la mort cellulaire et l'activation des voies protectrices .

Applications De Recherche Scientifique

PROTO-1 is a designation that appears in a few different contexts across scientific research, including prosthetics and cancer research. It also appears to be the name of a chemical compound used in cell culture . It is important to note that the search results do not provide enough information to create comprehensive data tables and well-documented case studies focusing solely on the applications of a compound called "this compound."

Revolutionizing Prosthetics

An international team led by The Johns Hopkins University Applied Physics Laboratory (APL) in Laurel, Md., has developed a prototype of the first fully integrated prosthetic arm that can be controlled naturally and provide sensory feedback . It allows for eight degrees of freedom, a level of control far beyond the current state of the art for prosthetic limbs . Proto 1, developed for the Defense Advanced Research Projects Agency (DARPA) Revolutionizing Prosthetics Program, is a complete limb system that includes a virtual environment used for patient training and clinical configuration and to record limb movements and control signals during clinical investigations . The DARPA prosthetics program is an ambitious effort to provide the most advanced medical and rehabilitative technologies for military personnel injured in the line of duty .

The advanced degree of natural control and integrated sensory feedback demonstrated with Proto 1 are enabled by Targeted Muscle Reinnervation (TMR), a technique that involves the transfer of residual nerves from an amputated limb to unused muscle regions in appropriate proximity to the injury . This procedure provides for a more intuitive use of a prosthetic arm and allows for the natural sensation of grip strength and touch .

During clinical evaluation of the limb, a patient demonstrated substantial improvements in functional testing, such as the ability to reposition his thumb for different grips, remove a credit card from a pocket, stack cups while controlling his grip force using sensory feedback versus vision, and walk using the free swing mode of the limb for a more natural gait . Critical to Proto 1's development was closely working with patients to help the team understand the attributes patients look for in new prosthetic limbs . The limb system also includes a natural-looking artificial covering that was created using photographs of the patient's native limb taken before the accident . Another exciting development is the functional demonstration of Injectable MyoElectric Sensor (IMES) devices—very small injectable or surgically implantable devices used to measure muscle activity at the source versus surface electrodes on the skin that were used during testing of the first prototype . As the team prepares for further evaluations, Proto 1 is already generating considerable interest from government agencies wanting to transition the prototype for use with other patients .

Canadian ROS Proto-Oncogene 1 Study (CROS)

Patients with non-small cell lung cancer (NSCLC) harboring ROS proto-oncogene 1 (ROS1) gene rearrangements show a dramatic response to the tyrosine kinase inhibitor (TKI) crizotinib . Current best practice guidelines recommend that all advanced stage non-squamous NSCLC patients be tested for ROS1 gene rearrangements . The goal of the Canadian ROS1 (CROS) study was to harmonize ROS1 laboratory developed testing (LDT) by using IHC and FISH assays to detect ROS1 rearranged lung cancers across Canadian pathology laboratories .

An overall diagnostic sensitivity and specificity of up to 100% and 99% respectively was achieved for ROS1 IHC testing (relative to FISH) using an adjusted H-score readout on the reference cases . This study confirms that LDT ROS1 IHC assays can be highly sensitive and specific for detection of ROS1 rearrangements in NSCLC .

Mécanisme D'action

PROTO-1 exerts its effects by interacting with specific molecular targets and pathways involved in hair cell protection. It is believed to modulate the activity of certain enzymes and signaling pathways that are crucial for cell survival. The exact mechanism of action is still under investigation, but it is known to involve the inhibition of pathways leading to cell death and the activation of protective pathways .

Comparaison Avec Des Composés Similaires

PROTO-1 est unique en sa capacité à protéger les cellules ciliées sans interférer avec l'activité antibactérienne de la néomycine. Des composés similaires comprennent :

PROTO-2 : Une autre benzothiophène carboxamide présentant des propriétés protectrices similaires.

Autres dérivés de benzothiophène : Des composés ayant des structures centrales similaires mais des groupes fonctionnels différents, qui peuvent présenter des degrés variables d'effets protecteurs.

Comparé à ces composés, this compound se démarque par son efficacité et son profil de sécurité spécifiques, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .

Activité Biologique

Proto-1, also known as FBI-1, is a proto-oncogene that plays a significant role in various biological processes, particularly in the regulation of gene expression related to cell proliferation and oncogenesis. This article will explore the biological activity of this compound, including its mechanisms of action, associated case studies, and relevant research findings.

This compound functions primarily as a transcriptional repressor, influencing the expression of several key genes involved in cell cycle regulation and tumor suppression. Its activity is closely tied to the p53 pathway, a crucial pathway for maintaining genomic stability and preventing cancer.

- Transcriptional Repression : this compound competes with transcription factors such as Sp1 and p53 for binding to regulatory elements in gene promoters. This competition inhibits the transcriptional activation of target genes like p21, which is vital for cell cycle regulation .

- Interaction with Corepressors : this compound interacts with corepressors such as mSin3A, NCoR, and SMRT. This interaction leads to the deacetylation of histones at target gene promoters, further repressing transcription .

- Cell Cycle Regulation : Overexpression of this compound has been linked to increased cell proliferation and transformation. Studies have shown that it promotes the S phase of the cell cycle, contributing to oncogenic processes in various cancers .

Case Study 1: this compound in Cancer

A study investigated the role of this compound in various human solid tumors, particularly adenocarcinomas and squamous carcinomas. The findings indicated that this compound is often overexpressed in these cancers, correlating with poor prognosis due to its ability to repress tumor suppressor genes like p53 and ARF.

| Tumor Type | This compound Expression Level | Impact on Prognosis |

|---|---|---|

| Adenocarcinoma | High | Poor prognosis |

| Squamous Carcinoma | High | Associated with aggressive behavior |

This study highlights this compound's potential as a therapeutic target in cancer treatment .

Case Study 2: this compound and Cell Differentiation

Research has also shown that this compound is involved in adipocyte differentiation. In models where this compound was knocked down, there was an increase in adipocyte formation, suggesting its role as a negative regulator in this process. This finding opens avenues for understanding metabolic disorders linked to obesity.

| Experimental Condition | Adipocyte Formation | Mechanism |

|---|---|---|

| Control | Low | Normal this compound expression |

| Knockdown of this compound | High | Increased differentiation |

This case demonstrates how manipulating this compound levels can influence cellular differentiation pathways .

Research Findings

Recent studies have elucidated additional functions of this compound beyond transcriptional repression:

- Role in Chondrocyte Development : The mouse homologue of this compound (LRF) has been implicated in chondrogenesis and adipogenesis, indicating its broader biological significance beyond oncogenesis .

- NF-kB Interaction : this compound enhances NF-kB-mediated transcription through its POZ domain interaction with NF-kB's RHD. This interaction suggests that this compound may also play a role in inflammatory responses and immune system regulation .

Propriétés

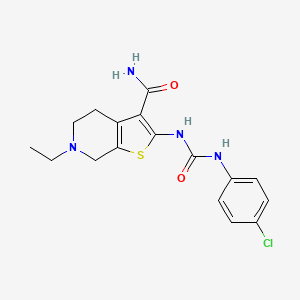

IUPAC Name |

2-[(4-chlorophenyl)carbamoylamino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2S/c1-2-22-8-7-12-13(9-22)25-16(14(12)15(19)23)21-17(24)20-11-5-3-10(18)4-6-11/h3-6H,2,7-9H2,1H3,(H2,19,23)(H2,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLKUVUKIZEWAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.